molecular formula C16H19NO2S2 B2906229 2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide CAS No. 2415570-14-6

2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide

Cat. No.: B2906229
CAS No.: 2415570-14-6
M. Wt: 321.45
InChI Key: PDIADXAZQBMHOP-UHFFFAOYSA-N
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Description

2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, incorporating both a sulfonamide functional group and a thiophene heterocycle. The sulfonamide group is a privileged pharmacophore in drug discovery, known for its ability to inhibit a diverse range of enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which enables potential applications across diuresis, hypoglycemia, and anti-inflammatory therapies . Furthermore, non-antibacterial sulfonamides, which typically lack the aromatic amine group associated with allergic responses, are increasingly investigated for various therapeutic targets, including cancer and central nervous system disorders . The inclusion of the thiophene moiety, a feature present in numerous U.S. FDA-approved drugs, enhances the molecule's potential for drug-receptor interactions and improves metabolic stability and binding affinity, making it a common bio-isosteric replacement for phenyl rings . This specific molecular architecture, featuring a cyclopropane linker, is designed to explore the impact of ring strain and conformational restriction on binding potency and selectivity, a strategy employed in optimizing similar compounds for selective protein inhibition . This compound is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to handle this and all sulfonamide compounds with appropriate safety precautions.

Properties

IUPAC Name

2-phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-21(19,11-7-14-4-2-1-3-5-14)17-13-16(8-9-16)15-6-10-20-12-15/h1-6,10,12,17H,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIADXAZQBMHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylmethylamine derivative, followed by the introduction of the thiophene ring and the phenyl group. The final step involves the sulfonation reaction to introduce the ethanesulfonamide group. Common reagents used in these reactions include cyclopropylmethylamine, thiophene, phenylboronic acid, and ethanesulfonyl chloride. Reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and sulfonamide group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in key substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Thiophene Position Reference
2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide (Target) C₁₆H₁₈N₁O₂S₂ 320.4 Sulfonamide, cyclopropyl, phenyl Phenyl (C2), thiophen-3-yl 3-yl -
N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide C₁₇H₁₇ClN₂O₂S 348.8 Ethanediamide, cyclopropyl 3-chloro-2-methylphenyl, thiophen-3-yl 3-yl
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₉H₁₄N₂OS Not reported Methylamino, alcohol Thiophen-2-yl, propanol 2-yl
1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl derivatives Complex formula Not reported Sulfanyl, carboxymethyl cyclopropyl Quinoline, carboxymethyl cyclopropyl N/A

Key Comparative Findings

Functional Group Impact: The sulfonamide group in the target compound (pKa ~10) is more acidic than the ethanediamide group (pKa ~15) in ’s analog, improving aqueous solubility and bioavailability .

Substituent Effects :

  • Thiophene Position : 3-yl substitution (target and ) enhances π-π stacking with aromatic residues in enzymes compared to 2-yl analogs () .
  • Chloro and Methyl Groups : ’s 3-chloro-2-methylphenyl group increases lipophilicity (clogP +0.5), favoring membrane permeability but risking off-target interactions .

Cyclopropane Contributions: The cyclopropyl group in the target and improves metabolic stability by resisting cytochrome P450 oxidation. In contrast, non-cyclic analogs () are more susceptible to degradation . Carboxymethyl-cyclopropyl () introduces ionic interactions, enhancing binding to charged residues but reducing blood-brain barrier penetration .

Pharmacological Implications

  • The target’s sulfonamide-thiophene-cyclopropane triad balances solubility, stability, and target affinity, making it superior to analogs for CNS drug design.
  • ’s chlorophenyl-ethanediamide variant may excel in peripheral tissue targeting due to higher lipophilicity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclopropylation of amines, thiophene coupling, and sulfonamide formation. Key steps include:

  • Cyclopropane ring formation via [2+1] cycloaddition using catalysts like Pd or Cu.
  • Thiophene introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Sulfonamide linkage using sulfonyl chlorides under basic conditions (e.g., NaH or Et₃N in anhydrous THF).
    • Optimization : Control temperature (0–25°C for cyclopropylation), solvent polarity (DMF for coupling), and stoichiometry (1:1.2 amine:sulfonyl chloride). Monitor intermediates via TLC/HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for cyclopropane (δ 0.8–1.2 ppm), thiophene (δ 6.8–7.5 ppm), and sulfonamide (δ 3.2–3.5 ppm).
  • FT-IR : Confirm sulfonamide (-SO₂NH-) via stretches at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
    • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) for purity assessment (>98%) .

Q. How are common impurities identified during synthesis, and what analytical thresholds apply?

  • Impurities : Residual solvents (DMF, THF), unreacted sulfonyl chloride, or regioisomers from thiophene coupling.
  • Analysis :

  • GC-MS : Detect volatile impurities (e.g., THF at m/z 72).
  • LC-MS : Identify regioisomers (mass shifts ±16 Da).
    • Thresholds : Follow ICH Q3A guidelines (≤0.15% for unknown impurities) .

Advanced Questions

Q. What crystallographic methods resolve the 3D structure of this compound, and how are data contradictions addressed?

  • Methods : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Use ORTEP-3 for thermal ellipsoid visualization.
  • Data Challenges :

  • Twinned crystals : Apply twin-law matrices in SHELXL.
  • Disorder : Model alternate conformations (occupancy <20% excluded).
    • Validation : Check R-factor convergence (<0.05) and Fo/Fc plots .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclopropane ring-opening reactions?

  • Cyclopropane Stability : Ring strain (109.5° angles) makes it prone to acid-catalyzed ring-opening.
  • Nucleophilic Attack : Thiophene’s electron-rich sulfur directs electrophilic substitution at C3.
  • Kinetics : Monitor via UV-Vis (λmax ~255 nm for intermediate formation). Compare activation energies (ΔG‡) using DFT calculations .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic potential) be systematically resolved?

  • Approach :

  • Dose-Response Curves : Use MTT assays ( ) to differentiate cytotoxic (IC50 <10 µM) vs. therapeutic effects.
  • Structural Analogs : Compare with thiophene-cyclopropane derivatives (e.g., N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl} analogs) to isolate pharmacophores.
    • Data Harmonization : Apply ANOVA to batch variations (p<0.05 significance) .

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